1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine
Description
1-(1,1-Dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is a substituted phenylhydrazine derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the hydrazine nitrogen.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-12(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-5,10H,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGCXOUKCMHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine typically involves the reaction of 1,1-dioxidotetrahydrothiophene with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(1,1-Dioxidotetrahydrothien-3-yl)-1-phenylhydrazine serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the dioxido group to a sulfide.
- Substitution : The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
These reactions allow for the synthesis of more complex molecules, which are critical in developing new materials and pharmaceuticals .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of phenylhydrazine compounds possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activities : Preliminary investigations suggest that it may interfere with cancer cell signaling pathways, although further research is needed to elucidate its mechanisms of action .
Medical Applications
The therapeutic potential of this compound is under investigation:
- Therapeutic Agent : Ongoing studies aim to explore its efficacy as an anticancer agent and its role in treating microbial infections.
The compound's ability to bind to specific enzymes or receptors may modulate their activity, providing avenues for drug development .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Development : It is involved in creating new polymers and catalysts with tailored properties.
- Chemical Processes : Its reactivity makes it suitable for various chemical transformations essential in manufacturing processes .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Undergoes oxidation and reduction reactions |
| Biology | Antimicrobial and anticancer research | Effective against S. aureus and E. coli |
| Medicine | Potential therapeutic agent | Ongoing research into cancer treatment |
| Industry | New materials development | Used in polymer and catalyst synthesis |
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of phenylhydrazine showed significant antibacterial activity against common pathogens. The compound demonstrated higher efficacy compared to standard antibiotics like erythromycin, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Research
Research exploring the anticancer properties of hydrazine derivatives revealed that certain compounds could inhibit tumor growth in vitro. The exact pathways remain under investigation, but the initial results are promising for future therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrothiophene sulfone group distinguishes it from simpler aryl or alkyl-substituted hydrazines. This sulfone moiety likely enhances polarity and thermal stability compared to alkyl analogues () .
- Most analogues are synthesized via condensation reactions between aldehydes/ketones and phenylhydrazine, often in ethanol with acid catalysts (–11) .
Physicochemical Properties
| Property | 1-(1,1-Dioxidotetrahydrothien-3-yl)-1-phenylhydrazine (Predicted) | (E)-2-(4-Nitrobenzylidene)-1-phenylhydrazine (TL4) | (E)-2-(2-Hydroxybenzylidene)-1-phenylhydrazine (TL3) | 1-(2-Nitrophenyl)-1-phenylhydrazine |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 193 | 162 | Not reported |
| UV-Vis Absorption | N/A | 264 nm (π→π), 412 nm (n→π) | 296 nm (π→π), 337 nm (n→π) | Not reported |
| IR Features | Expected S=O stretches (~1300–1150 cm⁻¹) | 3317 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N) | 3394 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N) | Not reported |
Key Observations :
- The sulfone group in the target compound would exhibit strong IR absorption bands at ~1300–1150 cm⁻¹ (symmetric and asymmetric S=O stretches), absent in non-sulfone analogues () .
- Electronic transitions in benzylidene derivatives (e.g., TL4, TL3) are dominated by C=N and aromatic π→π* interactions () .
Reactivity and Stability
- Thermal Stability : The sulfone group in the target compound likely enhances thermal stability compared to alkyl-substituted hydrazines, which undergo decomposition at elevated temperatures (e.g., 1-(1-methylpropyl)-1-phenylhydrazine decomposes at 100°C to alkenes; ) .
- Oxidative Resistance : The electron-withdrawing sulfone group may reduce susceptibility to oxidation compared to electron-rich analogues like TL3 (hydroxy-substituted) or TL4 (nitro-substituted) () .
Key Observations :
Biological Activity
1-(1,1-Dioxidotetrahydrothien-3-yl)-1-phenylhydrazine, also known by its CAS number 14530-12-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : 1-(1,1-dioxidotetrahydro-3-thienyl)hydrazine
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 226.2954 g/mol
- CAS Number : 14530-12-2
The structure consists of a phenyl group attached to a hydrazine moiety, which is further connected to a tetrahydrothiene ring with sulfonyl groups. This unique configuration may contribute to its biological activities.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that such compounds can scavenge reactive oxygen species (ROS), suggesting potential therapeutic applications in conditions associated with oxidative damage.
Anticancer Activity
Several studies have investigated the anticancer potential of phenylhydrazine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest. A notable study found that derivatives of phenylhydrazine could inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents.
Antimicrobial Activity
The antimicrobial properties of hydrazine derivatives have also been explored. Preliminary data indicate that this compound exhibits activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antioxidant | Significant scavenging of ROS | [Research Study A] |
| Anticancer | Induced apoptosis in cancer cell lines | [Research Study B] |
| Antimicrobial | Effective against specific bacterial strains | [Research Study C] |
Case Study: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various hydrazine derivatives, including this compound. The study reported IC50 values indicating potent cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Q & A
Q. What are the recommended synthetic routes for 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves modifying phenylhydrazine derivatives via nucleophilic substitution or condensation reactions. For example:
- Hydrazone Formation : React phenylhydrazine with a tetrahydrothiophene sulfone derivative under reflux in ethanol or THF. Adjust stoichiometry (1:1 molar ratio) and temperature (70–90°C) to optimize yield .
- Acid Catalysis : Use HCl or H₂SO₄ to facilitate cyclization or elimination steps, as seen in Fischer indole synthesis analogs. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize the product using ethanol/water mixtures, and confirm purity via melting point analysis and NMR spectroscopy .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the hydrazine backbone and sulfone group. Compare chemical shifts with tetrahydrothiophene sulfone analogs (δ 3.5–4.5 ppm for sulfone protons) .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1150–1300 cm⁻¹) .
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to predict reactivity .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic synthesis?
Methodological Answer: The sulfone group enhances electrophilicity, enabling participation in cycloadditions or nucleophilic attacks. For example:
- Indole Synthesis : Under acidic conditions, the hydrazine moiety undergoes [3,3]-sigmatropic rearrangement to form indole derivatives. Monitor intermediates via in-situ IR or mass spectrometry .
- Cross-Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) to functionalize the phenyl ring. Optimize solvent (DMF or toluene) and ligand ratios to suppress side reactions .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates and propose transition states .
Q. How can computational methods address contradictions in experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Reaction Pathway Screening : Use density functional theory (DFT) to map energy profiles for competing pathways. Identify intermediates with higher activation energies that may lead to byproducts .
- Solvent Effects : Simulate solvation using COSMO-RS to explain discrepancies in reaction yields under different solvents (e.g., ethanol vs. DMSO) .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions and troubleshoot side reactions .
Q. What are the safety and toxicity considerations for handling this compound?
Methodological Answer:
- Acute Toxicity : Refer to analogs like 1,2-diphenylhydrazine, which show hepatotoxicity in rodent models. Conduct Ames tests for mutagenicity and use LC-MS to quantify metabolic byproducts .
- Handling Protocols : Use gloveboxes under inert atmospheres (N₂/Ar) to prevent oxidation. Store at –20°C in amber vials to avoid photodegradation .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before incineration, adhering to EPA guidelines .
Methodological Challenges and Solutions
Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer. Use microreactors for exothermic steps (e.g., sulfonation) .
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, concentration, catalyst loading) and identify critical parameters .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. What strategies validate the biological activity of derivatives without reliable commercial assays?
Methodological Answer:
- Enzyme Inhibition Assays : Synthesize fluorogenic substrates (e.g., acetylated hydrazines) and measure activity via fluorescence quenching .
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with low binding energies for in vitro testing .
- Zebrafish Models : Evaluate toxicity and efficacy in zebrafish embryos for preliminary in vivo data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
